

Toxicological Profile of 3-Methyl-4-nitrophenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-4-nitrophenol

Cat. No.: B363926

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Abstract

3-Methyl-4-nitrophenol (3M4NP), a significant environmental contaminant and a primary degradation product of the insecticide fenitrothion, has garnered attention for its potential toxicological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of 3M4NP. It encompasses a detailed summary of its acute, sub-chronic, and chronic toxicity, as well as its genotoxic and reproductive effects. This document is intended to be a critical resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment, offering structured data, detailed experimental methodologies, and visual representations of toxicological pathways to facilitate a deeper understanding of the potential hazards associated with 3M4NP exposure.

Chemical and Physical Properties

3-Methyl-4-nitrophenol, also known as 4-nitro-m-cresol, is a nitroaromatic compound. It presents as a dark yellow powder and is used as an intermediate in the synthesis of pesticides.

[1]

Property	Value	Reference
CAS Number	2581-34-2	[1]
Molecular Formula	C7H7NO3	[1]
Molecular Weight	153.14 g/mol	[2]
Physical Description	Dark yellow powder	[1]
Water Solubility	1.34 g/L	[3]

Toxicological Data

The toxicological effects of **3-Methyl-4-nitrophenol** have been evaluated in various studies, focusing on acute toxicity, repeated dose toxicity, genotoxicity, and reproductive toxicity. The following tables summarize the key quantitative findings from these studies.

Table 1: Acute and Repeated Dose Toxicity of 3-Methyl-4-nitrophenol

Study Type	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity	Rat (Male)	Oral	LD50	2300 mg/kg	[4]
Acute Oral Toxicity	Rat (Female)	Oral	LD50	1200 mg/kg	[4]
6-Month Repeated Dose Toxicity	Wistar Rat	Oral	NOEL	500 ppm (30.7 mg/kg/day)	[4]
Preliminary Reproductive Toxicity (Repeated Dose Effect)	Rat (Male)	Oral	NOEL	100 mg/kg/day	[4]

Table 2: Genotoxicity of 3-Methyl-4-nitrophenol

Assay	Test System	Metabolic Activation	Result	Reference
Reverse Gene Mutation Assay	S. typhimurium & E. coli	With & Without	Negative	[4]
In Vitro Chromosomal Aberration Test	Cultured Chinese Hamster Lung (CHL/IU) cells	With	Positive	[4]
In Vitro Chromosomal Aberration Test	Cultured Chinese Hamster Lung (CHL/IU) cells	Without	Negative	[4]
In Vivo Micronucleus Test	Mouse	-	Positive	[4]

Table 3: Reproductive and Developmental Toxicity of 3-Methyl-4-nitrophenol

Study Type	Species	Dosing	Endpoint	NOEL	Reference
Preliminary Reproductive Toxicity Test	Rat	0, 30, 100, 300 mg/kg/day	Reproductive Toxicity	300 mg/kg/day	[4]
Effects on Gonadal Cells	Mouse	100 mg/kg (intramuscular)	Ovarian Weight	Decreased	[5]
Oocyte Maturation	Mouse (in vitro)	100 nM	Meiotic Resumption	Suppressed	[5]

Experimental Protocols

This section provides detailed methodologies for the key toxicological experiments cited in this guide, based on OECD guidelines and available study information for **3-Methyl-4-nitrophenol**.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

- Test System: Chinese Hamster Ovary (CHO) cells are commonly used.^[6] Cells are selected for their stable karyotype and low spontaneous aberration frequency.^[7]
- Culture Conditions: Cells are cultured in a suitable medium, such as Ham's F12, supplemented with fetal bovine serum and antibiotics.^[4] Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.^[8]
- Test Concentrations: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range.^[4] At least three analyzable concentrations of **3-Methyl-4-nitrophenol**, along with negative and positive controls, are used.^[7] For substances like 3M4NP, a top concentration of 5 mg/mL may be tested.^[4]
- Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of Aroclor 1254-induced rats.^[6]
- Treatment and Harvest:
 - Short-term treatment: Cells are exposed to 3M4NP for 3-4 hours, both with and without S9 mix.^[6]
 - Extended-term treatment: Cells are exposed for a continuous period of approximately 1.5 normal cell cycles without S9 mix.^[7]
 - A metaphase-arresting substance (e.g., Colcemid) is added to the cultures for the final 2 hours of incubation.^[9]
- Chromosome Preparation and Analysis:
 - Cells are harvested, treated with a hypotonic solution (e.g., 0.075 M KCl), and fixed in a methanol:acetic acid solution.^[4]
 - Fixed cells are dropped onto clean glass slides and air-dried.
 - Slides are stained with Giemsa solution.^[4]

- At least 200 metaphases per concentration are scored for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges) under a microscope.[9]
- Data Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to the solvent control. Statistical analysis (e.g., Chi-square test) is used to determine a significant, dose-dependent increase in chromosomal aberrations.[4]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Test System: Young adult mice (e.g., ICR or CD-1 strain) of both sexes are used.[10] At least 5 male and 5 female animals are assigned to each treatment and control group.[11]
- Dose Administration:
 - **3-Methyl-4-nitrophenol** is administered, typically via oral gavage or intraperitoneal injection.[11]
 - At least three dose levels, plus a negative (vehicle) and a positive control (e.g., cyclophosphamide), are used.[10]
 - The highest dose should induce some signs of toxicity without causing mortality.[11] A limit dose of 2000 mg/kg may be used for single administration.[11]
- Experimental Procedure:
 - Animals are treated with 3M4NP. A single or double-dosing regimen over 24 hours is common.[11]
 - Bone marrow is sampled 24 and 48 hours after the final treatment.[10]
 - The femur is dissected, and the bone marrow is flushed out using fetal bovine serum.
 - The cell suspension is centrifuged, and the pellet is used to prepare smears on glass slides.
- Slide Preparation and Analysis:

- The smears are air-dried and stained with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., May-Grünwald Giemsa).
- At least 2000 PCEs per animal are scored for the presence of micronuclei.[\[10\]](#)
- The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
- Data Evaluation: The frequency of micronucleated PCEs is calculated for each animal. Statistical analysis is performed to determine a significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Reproduction/Developmental Toxicity Screening Test (OECD 421)

- Test System: Wistar rats are a commonly used strain.[\[2\]](#) At least 10 animals of each sex per group are recommended.[\[2\]](#)
- Dose Administration:
 - **3-Methyl-4-nitrophenol** is administered orally to several groups at graduated doses (e.g., 0, 30, 100, and 300 mg/kg/day).[\[4\]](#)
 - Dosing for males begins at least 2 weeks prior to mating and continues until sacrifice.[\[1\]](#)
 - Females are dosed for 2 weeks prior to mating, during mating, gestation, and lactation until day 3 post-partum.[\[1\]](#)
- Mating and Observation:
 - After the pre-mating dosing period, one male and one female are paired for mating.
 - Evidence of mating is checked daily (e.g., vaginal plug, sperm in vaginal lavage).
 - Pregnant females are housed individually.

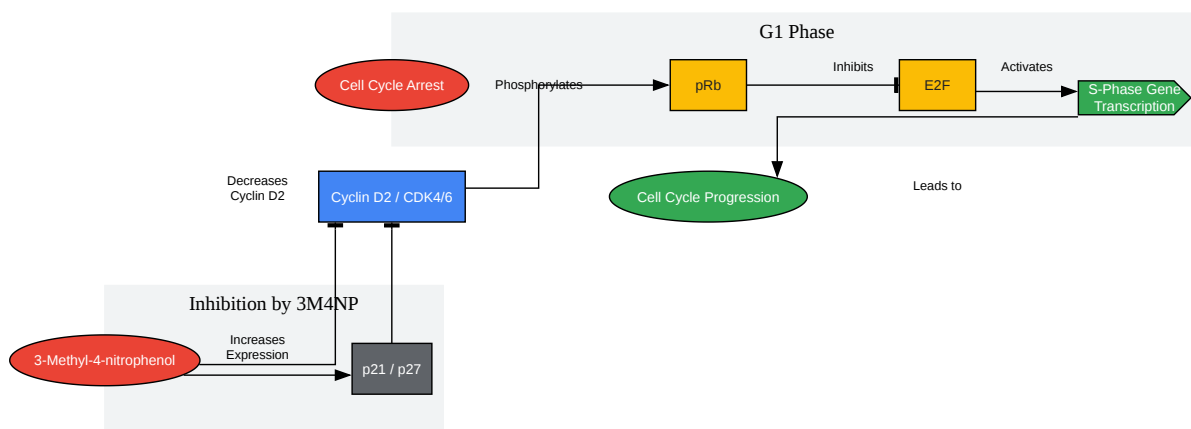
- Clinical observations, body weight, and food consumption are recorded regularly for all parental animals.
- The duration of gestation, parturition, and maternal behavior are monitored.
- Offspring are examined for viability, clinical signs, and body weight at birth and on day 4 post-partum.[4]
- Pathology:
 - All parental animals are subjected to a gross necropsy.
 - Reproductive organs are weighed and preserved for histopathological examination.
 - Offspring are examined for any gross external abnormalities.
- Data Evaluation: The study evaluates effects on male and female fertility, maternal toxicity, and developmental toxicity in the offspring. Endpoints include fertility indices, gestation length, litter size, pup viability, and pup body weight. A No-Observed-Adverse-Effect Level (NOAEL) is determined for parental, reproductive, and developmental toxicity.

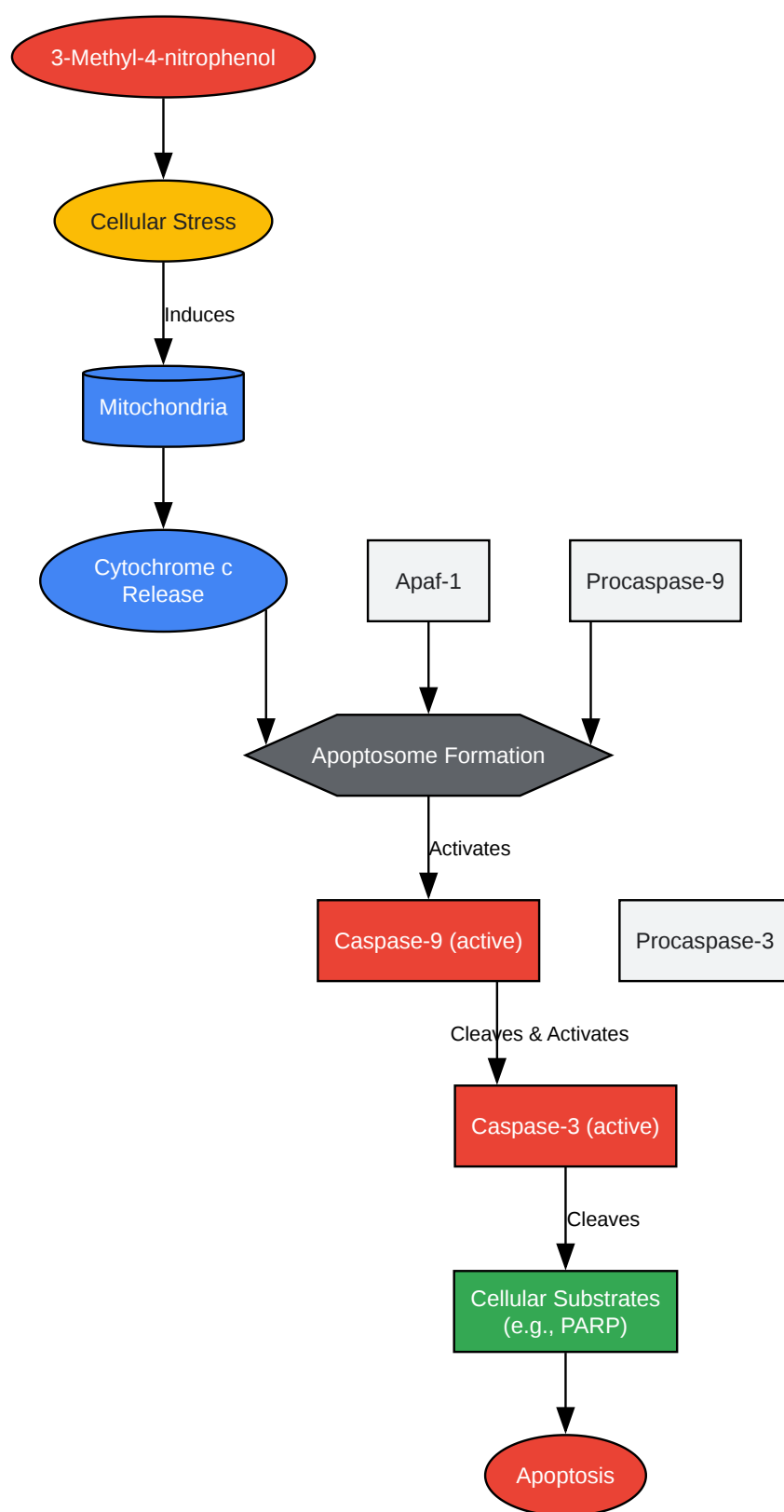
Toxicological Mechanisms and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of **3-Methyl-4-nitrophenol** are not fully elucidated. However, available evidence points towards the induction of apoptosis and interference with cell cycle regulation.

Effects on Cell Cycle Regulation

Studies in mouse ovarian cells have shown that exposure to 3M4NP can alter the expression of key cell cycle regulatory proteins. Specifically, treatment with 3M4NP led to an increase in the protein expression of p21 and p27, and a decrease in the expression of Cyclin D2.[5] p21 and p27 are cyclin-dependent kinase inhibitors (CKIs) that can arrest the cell cycle, while Cyclin D2 is crucial for the G1/S phase transition. The modulation of these proteins suggests that 3M4NP can disrupt normal cell cycle progression, potentially leading to cell growth inhibition.





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